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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537

This technical support center provides researchers, scientists, and drug development
professionals with guidance on the effective use of Sevabertinib in in vitro settings, with a
focus on minimizing off-target effects.

Frequently Asked Questions (FAQS)

Q1: What is Sevabertinib and what are its primary targets?

Sevabertinib (also known as BAY 2927088) is an oral, reversible tyrosine kinase inhibitor
(TKI).[1][2] Its primary targets are human epidermal growth factor receptor 2 (HER2) and
epidermal growth factor receptor (EGFR), including various mutations of these proteins.[3][4][5]
It has been shown to potently inhibit tumors with EGFR and HER2 mutations, including exon
20 insertions, while having a lesser effect on wild-type EGFR.[2][6]

Q2: What are the known off-target effects of Sevabertinib?

While a comprehensive public kinome-wide selectivity profile for Sevabertinib is not readily
available, its clinical adverse effects can suggest potential off-target activities. The most
common treatment-related adverse events observed in clinical trials include diarrhea, rash,
stomatitis, and paronychia.[6][7] These effects are common with inhibitors that target the
EGFR/HER?2 pathways, suggesting they may be at least partially on-target, but off-target
inhibition of other kinases cannot be ruled out. Researchers should be aware of potential off-
target effects and are encouraged to perform their own selectivity profiling in their experimental
systems.
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Q3: How can | minimize off-target effects of Sevabertinib in my in vitro experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable in vitro data. Here
are key strategies:

o Use the Lowest Effective Concentration: Determine the minimal concentration of
Sevabertinib that effectively inhibits your target of interest (e.g., HER2 phosphorylation)
without engaging known or potential off-targets. This can be achieved by performing a
detailed dose-response analysis.

o Perform Selectivity Profiling: If your experimental system is sensitive to off-target effects, it is
highly recommended to perform a kinase selectivity profile to understand the activity of
Sevabertinib against a broader range of kinases.

o Use Appropriate Controls: Always include positive and negative controls in your experiments.
This includes vehicle-treated cells (e.g., DMSO) and potentially a well-characterized inhibitor
with a different selectivity profile.

« Confirm On-Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay
(CETSA) to confirm that Sevabertinib is binding to its intended target in your cellular model
at the concentrations used.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of
Sevabertinib.
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Target IC50 (nM) Assay Conditions

Physiological ATP

Wild-type HER2 <0.5 i
concentration (2 mM)
) Physiological ATP
HER2 A775insYVMA <0.5 )
concentration (2 mM)
) Physiological ATP
Wild-type EGFR <0.5 )
concentration (2 mM)
) Physiological ATP
EGFR D770_N771insSVD <0.5 .
concentration (2 mM)
HER4 13.9 Not specified

Table 1: Biochemical Activity of Sevabertinib Against Purified Kinases

Cell Line Description IC50 (nM)

Lung cancer, HER2 exon 20
NCI-H1781 i ) ) 19.7
insertion (A775insV, G776C)

Lung cancer, wild-type ERBB2

NCI-H2170 o 16.7
amplification

Table 2: Cellular Proliferation Inhibitory Activity of Sevabertinib

Experimental Protocols & Troubleshooting Guides
In Vitro Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of Sevabertinib

against a panel of kinases.
Methodology:

A widely used method for kinase inhibitor profiling is the in vitro radiometric kinase assay, which
measures the transfer of a radiolabeled phosphate from ATP to a substrate. Alternatively,

fluorescence- or luminescence-based assays can be used.
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Protocol Outline:

o Compound Preparation: Prepare a stock solution of Sevabertinib in 100% DMSO (e.g., 10
mM). From this stock, create a series of dilutions in assay buffer to achieve the desired final
concentrations for the assay.

e Kinase Reaction Setup: In a multi-well plate, combine the purified kinase, the specific
substrate for that kinase, and the assay buffer containing necessary cofactors (e.g., MgCI2).

« Inhibitor Addition: Add the diluted Sevabertinib or vehicle control (DMSO) to the wells.
e Reaction Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [y-3P]ATP).

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined
time, ensuring the reaction is in the linear range.

e Reaction Termination and Detection: Stop the reaction and quantify the amount of
phosphorylated substrate. For radiometric assays, this often involves capturing the substrate
on a filter membrane and measuring radioactivity. For other assay formats, follow the
manufacturer's instructions for detection.

o Data Analysis: Calculate the percentage of kinase activity inhibited by Sevabertinib at each
concentration compared to the vehicle control. Plot the percent inhibition against the
logarithm of the inhibitor concentration and fit the data to a dose-response curve to
determine the IC50 value for each kinase.

Troubleshooting Guide: In Vitro Kinase Assays
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Problem

Potential Cause

Suggested Solution

High variability between

replicates

Pipetting errors, improper

mixing, or plate edge effects.

Use calibrated pipettes, ensure
thorough mixing of reagents,
and avoid using the outermost

wells of the plate.

No or weak signal

Inactive enzyme, degraded
ATP or substrate, incorrect

buffer conditions.

Use a fresh batch of enzyme
and reagents. Confirm the
optimal buffer conditions (pH,
salt concentration) for each

kinase.

High background signal

Non-specific binding of
substrate or ATP to the filter
membrane (radiometric assay),
or auto-
fluorescence/luminescence of

the compound.

Optimize washing steps to
reduce non-specific binding.
Run a control without the
kinase to assess compound

interference.

IC50 values differ from

literature

Different assay conditions
(e.g., ATP concentration,

substrate, enzyme source).

Standardize assay conditions,
particularly the ATP
concentration (ideally at the
Km for each kinase), to allow

for better comparison.

Experimental Workflow for Kinase Selectivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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